Cephalosporin C sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antibiotics Production

Field: Biotechnology and Pharmaceutical Industry

Application: Cephalosporin C is a β-lactam antibiotic with antibacterial activity against both Gram-positive and Gram-negative bacteria.

Methods: The main strain used for the industrial production of Cephalosporin C is Acremonium chrysogenum.

Results: Cephalosporins are currently the most widely used antibiotics in clinical practice. The yield and titer of cephalosporins obtained from A.

Biosynthesis and Molecular Genetics Research

Field: Molecular Biology and Genetics

Results: This research provides a holistic and in-depth analysis of high-yield mechanisms and improves our understanding of the industrial value of A.

Treatment of Bacterial Infections

Field: Medicine

Application: Cephalosporins, including Cephalosporin C, are used to treat bacterial infections such as respiratory tract infections, skin infections, and urinary tract infections

Methods: The medication should be taken for the fully prescribed time even if symptoms disappear.

Results: Effective treatment of the infections, leading to the disappearance of symptoms.

Treatment of Sinus Infections and Meningitis

Field: Medicine

Application: Cephalosporins are used to treat sinus infections and meningitis.

Treatment of Gonorrhea

Application: Cephalosporins are used to treat gonorrhea.

Results: Effective treatment of the infection, leading to the disappearance of symptoms.

Treatment of Meningitis

Application: Cephalosporins are used to treat meningitis.

The biological activity of cephalosporin C sodium is primarily attributed to its mechanism of action, which involves the inhibition of penicillin-binding proteins. These proteins are crucial for bacterial cell wall synthesis; thus, their inhibition leads to cell lysis and death in susceptible bacteria. Cephalosporin C sodium has demonstrated efficacy against a range of gram-positive and gram-negative bacteria, although it has relatively weak activity against staphylococci . Notably, it has been shown to possess in vivo activity in animal models, indicating its potential effectiveness in treating infections .

The synthesis of cephalosporin C sodium can be achieved through various methods, including:

- Natural Extraction: Isolation from Acremonium cultures.

- Semi-synthesis: Modification of naturally occurring cephalosporins to enhance their antibacterial properties.

- Biosynthetic Pathways: Utilizing genetically engineered microorganisms to produce cephalosporin C through fermentation processes.

These methods allow for the production of cephalosporin C and its derivatives tailored for specific therapeutic needs .

Cephalosporin C sodium is primarily used as a precursor for developing semi-synthetic antibiotics that treat various bacterial infections such as respiratory tract infections, skin infections, and urinary tract infections. Its derivatives have been successfully marketed as effective treatments due to their improved pharmacological profiles compared to cephalosporin C itself . Additionally, research continues into its potential applications in combating antibiotic resistance through novel formulations and combinations with other antimicrobial agents .

Studies on cephalosporin C sodium have highlighted its interactions with various biological molecules. It has been shown to influence gene expression related to bacterial resistance mechanisms and interact with enzymes that mediate antibiotic degradation. Furthermore, research indicates that allergic reactions can occur with cephalosporins, including cephalosporin C sodium; these reactions necessitate careful monitoring during clinical use . Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects.

Cephalosporin C sodium shares structural similarities with other antibiotics in the beta-lactam family but exhibits unique properties that distinguish it from them. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Penicillin | Five-member thiazolidine ring | First discovered beta-lactam antibiotic |

| Cephalexin | Semi-synthetic derivative with improved stability | Broader spectrum against gram-positive bacteria |

| Cefazolin | Contains a side chain that enhances activity against resistant strains | Used primarily for surgical prophylaxis |

| Ceftriaxone | Third-generation cephalosporin with extended spectrum | Effective against resistant strains like Pseudomonas |

| Cephalothin | Sodium salt derivative of cephalosporin C | First marketed cephalosporin; used for skin infections |

Cephalosporin C sodium's unique structure includes a six-membered dihydrothiazine ring instead of the five-membered ring found in penicillins, contributing to its distinct pharmacological properties and mechanisms of action . This structural difference plays a significant role in its clinical applications and effectiveness against certain bacterial strains.

Cephalosporin C sodium was first isolated from the fungus Acremonium chrysogenum (formerly Cephalosporium acremonium) in the mid-20th century. Its discovery marked a pivotal moment in antibiotic research:

Key Historical Milestones

- 1945: Italian pharmacologist Giuseppe Brotzu isolated the fungus from sewage-contaminated seawater near Cagliari, Sardinia. Initial cultures yielded a β-lactam antibiotic active against Staphylococcus aureus.

- 1956: Howard Florey’s team at Oxford University identified the compound as cephalosporin C, distinguishing it from penicillin through its resistance to β-lactamase degradation.

- 1961: Structural elucidation revealed its 7-aminocephalosporanic acid nucleus, enabling synthetic modifications.

Nomenclature and Synonyms

The sodium salt is designated as cephalosporin C sodium or sodium cephalosporin C. Related identifiers include:

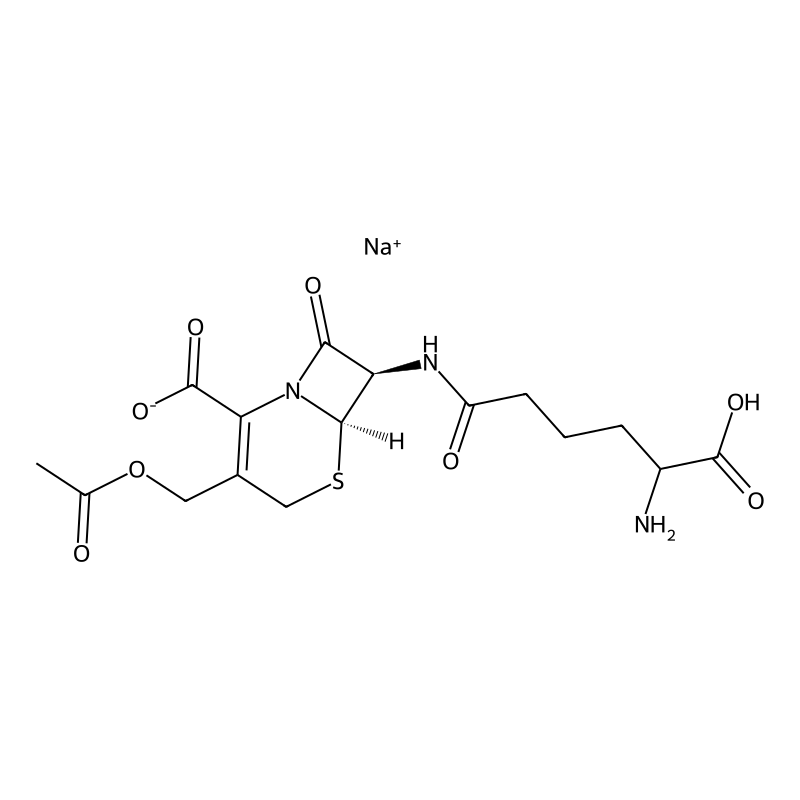

- IUPAC Name: Sodium (6R,7R)-3-(acetoxymethyl)-7-{[(5R)-5-amino-5-carboxy-1-oxopentyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.

- Synonyms: Cephalosporin C Na+, 7β-((R)-5-amino-5-carboxyvaleramido)cephalosporanic acid sodium salt.

Taxonomic Classification of Producing Organisms

The biosynthesis of cephalosporin C sodium is exclusively attributed to Acremonium chrysogenum, a soil-dwelling fungus with industrial significance.

Fungal Taxonomy

- Genus: Acremonium (family Hypocreaceae, order Hypocreales).

- Reclassification: Originally classified as Cephalosporium acremonium, it was reclassified in the 1990s based on molecular phylogenetic analysis.

- Strain Variability: Mutant strains like C.M.I. 49137 (Commonwealth Mycological Institute) enhance cephalosporin C yield through optimized fermentation.

Biosynthetic Pathway

Cephalosporin C sodium production involves eight enzymatic steps, regulated by six core genes:

| Gene | Enzyme | Function |

|---|---|---|

| pcbAB | Penicillin-binding protein | Forms isopenicillin N nucleus |

| cefD | Isopenicillin N epimerase | Converts isopenicillin N to penicillin N |

| cefEF | Expanded β-lactam biosynthetic enzymes | Hydroxylation of penicillin N to cephalosporin C |

| cefG | Acetylxylan esterase | Acetylates cephalosporin C’s side chain |

This pathway is conserved across A. chrysogenum strains, with transcriptional regulation by cefR and cefT.

Role in β-Lactam Antibiotic Evolution

Cephalosporin C sodium’s structure provided the foundation for modern cephalosporins, which dominate clinical use due to their broad-spectrum activity.

Structural Advancements

- First-Generation Cephalosporins: Derived by replacing the acetoxymethyl group at position 3. Examples include cefalotin (cefazolin), active against Gram-positive bacteria.

- Second-Generation Cephalosporins: Introduction of α-methoxy groups at position 7 (e.g., cefamandole) enhanced Gram-negative coverage.

Generational Progression

| Generation | Key Modifications | Antibacterial Spectrum | Examples |

|---|---|---|---|

| 1 | Unmodified nucleus | Gram-positive (e.g., Staphylococcus) | Cefazolin |

| 2 | α-Methoxyimino groups at C7 | Gram-negative (e.g., Haemophilus) | Cefuroxime |

| 3 | Quinolone or thiazolidine groups at C3 | Broad-spectrum (e.g., Pseudomonas) | Ceftriaxone |

| 4 | Extended side chains at C3 and C7 | Enhanced β-lactamase stability | Cefepime |

Industrial Impact

Cephalosporin C sodium’s production via A. chrysogenum fermentation revolutionized antibiotic manufacturing:

Cephalosporin C sodium exhibits a complex molecular architecture characterized by its distinctive β-lactam core structure fused with a six-membered dihydrothiazine ring system [1] [2]. The compound possesses the molecular formula C₁₆H₂₀N₃NaO₈S with a molecular weight of 437.40 g/mol [1] [3] [4]. The exact mass has been determined to be 437.086884 Da [4].

The stereochemical configuration of Cephalosporin C sodium is defined by three absolute stereocenters, with all stereocenters having defined absolute configurations [5]. The International Union of Pure and Applied Chemistry name for the compound is sodium (6R,7R)-3-(acetyloxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate [1] [3]. The stereochemical designation (6R,7R) indicates the specific spatial arrangement of atoms around the critical chiral centers within the β-lactam ring system [5].

The molecular structure incorporates several key functional groups: a β-lactam ring (four-membered lactam), a dihydrothiazine ring (six-membered ring containing sulfur and nitrogen), an acetoxymethyl substituent at position 3, and a D-α-aminoadipyl side chain at position 7 [2] [6] [7]. The β-lactam ring exhibits significant structural strain due to its four-membered configuration, creating internal angles of approximately 90° at each atom, which deviates substantially from the standard tetrahedral angle of 109.5° [8].

Crystalline Form and Hydration States

Crystal Structure Characteristics

Cephalosporin C sodium crystallizes in a monoclinic crystal system with space group C2 [9]. The unit cell parameters have been precisely determined through X-ray crystallographic analysis: a = 38.88 ± 0.15 Å, b = 4.99 ± 0.04 Å, c = 25.65 ± 0.10 Å, with β = 115° 25' ± 15' [9]. The asymmetric unit contains two molecules of Cephalosporin C along with 4.5 molecules of water of crystallization [9].

The crystal structure reveals a complex monoclinic lattice that differs significantly from the structures observed in related β-lactam antibiotics such as sodium benzylpenicillin. The molecules within the crystal adopt a distinctive packing arrangement that enables hydrogen bonding between successive molecules along the short b-axis direction, reminiscent of peptide crystal structures with characteristic hydrogen-bonded distances of 4.8-4.9 Å [9].

Hydration States and Polymorphic Forms

Cephalosporin C sodium exists in multiple hydration states, with the most commonly characterized forms being the anhydrous salt, monohydrate, and dihydrate variants [10]. The dihydrate form has the molecular formula C₁₆H₂₀N₃NaO₈S·2H₂O with a molecular weight of 473.43 g/mol [10]. The water content significantly influences both the physical stability and chemical reactivity of the compound.

Studies on related cephalosporin sodium salts have demonstrated that hydration levels can affect solid-state stability through multiple mechanisms [11]. The water molecules can participate in stabilizing hydrogen bonding networks within the crystal lattice, or conversely, contribute to chemical degradation through increased water activity depending on the specific hydration level and crystal structure [11].

The crystallization process for obtaining high-quality crystals involves dissolution of 1-5 mg samples in minimal water followed by addition of ethanol in excess. This method produces well-ordered crystals measuring up to 1.5 × 0.25 × 0.1 mm over a period of several weeks [9]. The resulting crystals exhibit relatively low reflecting power and show noticeable deterioration under X-ray exposure [9].

Solubility and Stability Profiles

Solubility Characteristics

Cephalosporin C sodium demonstrates high water solubility due to its ionic nature and hydrophilic character [3] [12]. The compound is readily soluble in dimethyl sulfoxide and exhibits good solubility in aqueous media [3]. The polar surface area of 204.46 Ų contributes to its hydrophilic properties and favorable water solubility profile [4].

The high hydrophilicity of Cephalosporin C sodium presents challenges in certain extraction and purification processes. Studies utilizing aqueous two-phase systems have shown that the extent of extraction is limited due to the compound's strong preference for the aqueous phase [13]. This characteristic distinguishes it from more lipophilic cephalosporin derivatives such as cephalexin, which can be more readily extracted using organic solvent systems [13].

Chemical Stability Properties

The stability profile of Cephalosporin C sodium is influenced by multiple environmental factors including pH, temperature, and storage conditions. The compound exhibits optimal stability when stored at temperatures between 2-8°C [4] [14]. Under these conditions, the solid form maintains its integrity and biological activity over extended periods.

pH-dependent stability studies on related cephalosporin compounds have revealed that β-lactam ring stability is generally maximized in the pH range of 4.5-6.5 [15]. The degradation pathways typically involve β-lactam ring hydrolysis and, in acetoxymethyl-substituted compounds like Cephalosporin C, deacetylation reactions [16] [17]. The acetyl group hydrolysis occurs approximately eight times faster than β-lactam ring opening, leading to the formation of deacetyl intermediates that can subsequently undergo lactonization [16].

Thermal stability investigations indicate that Cephalosporin C sodium begins to show degradation at elevated temperatures, with the β-lactam ring being particularly susceptible to hydrolytic cleavage. The compound exhibits improved stability compared to penicillin derivatives under acidic conditions, which can be attributed to the six-membered dihydrothiazine ring providing greater structural rigidity compared to the five-membered thiazolidine ring in penicillins [16] [17].

Comparative Analysis with Penicillin N and Cephalosporin C

Structural Comparison with Penicillin N

The structural relationship between Cephalosporin C sodium and Penicillin N reveals fundamental differences in their core ring systems while maintaining similarities in their side chain compositions [18] [12] [19]. Penicillin N possesses the molecular formula C₁₄H₂₁N₃O₆S with a molecular weight of 359.40 g/mol, making it significantly smaller than Cephalosporin C [18] [12]. Both compounds share the identical D-α-aminoadipyl side chain, indicating their common biosynthetic origin [19].

The critical structural difference lies in their core ring architectures. Penicillin N features a β-lactam ring fused to a five-membered thiazolidine ring, creating a bicyclic penam structure [18] [20]. In contrast, Cephalosporin C incorporates a β-lactam ring fused to a six-membered dihydrothiazine ring, forming a cephem core structure [6] [7]. This ring expansion from five to six members occurs through the enzymatic action of deacetoxycephalosporin C synthetase during the biosynthetic conversion of Penicillin N to deacetoxycephalosporin C [19] [7].

The six-membered dihydrothiazine ring in Cephalosporin C adopts a relatively flat conformation, with atoms C-2, C-3, C-4, N-5, C-10, and C-15 lying approximately in the same plane. The sulfur atom is positioned about 0.61 Å above this plane, while C-6 is located 0.61 Å below it [9]. This planar arrangement contrasts with the more puckered configuration typically observed in the five-membered thiazolidine rings of penicillins.

Pharmacological and Stability Comparisons

The structural modifications between Cephalosporin C and Penicillin N result in significant differences in their pharmacological properties and stability profiles. Cephalosporin C exhibits enhanced resistance to β-lactamase enzymes compared to Penicillin N, which can be attributed to the increased steric hindrance provided by the six-membered ring system [16] [20]. This structural feature makes the β-lactam carbonyl less accessible to enzymatic attack.

Acid stability represents another area of differentiation, with Cephalosporin C demonstrating superior stability under acidic conditions compared to Penicillin N [16] [21]. The enhanced acid stability of cephalosporins generally, including Cephalosporin C, can be attributed to the electronic effects of the dihydrothiazine ring system, which provides greater stabilization of the β-lactam moiety against acid-catalyzed hydrolysis.

The antibacterial spectrum also differs between these compounds, with Cephalosporin C showing activity against certain gram-negative bacteria that are resistant to Penicillin N, though its overall potency is lower [12] [19]. Penicillin N exhibits limited activity against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, while showing effectiveness against Proteus vulgaris, Salmonella typhimurium, and Diplococcus pneumoniae [12].

Comparison Between Sodium Salt and Free Acid Forms

The sodium salt form of Cephalosporin C exhibits distinct physicochemical properties compared to the free acid form. The free acid (Cephalosporin C) has a molecular weight of 415.42 g/mol [21] [22], while the sodium salt increases to 437.40 g/mol due to the replacement of the carboxylic acid proton with a sodium cation [1] [3]. This salt formation significantly enhances water solubility and chemical stability.

The salt formation affects the crystalline properties, with the sodium salt producing more suitable crystals for X-ray crystallographic analysis compared to other salt forms such as the ammonium, barium, calcium, or potassium salts [9]. The sodium salt demonstrates the most promising crystallization behavior, yielding well-ordered crystals suitable for structural determination studies.

The formation of the β-lactam ring in cephalosporin C sodium involves a sophisticated enzymatic cascade comprising six distinct enzymatic reactions. The pathway initiates with the condensation of three amino acid precursors and culminates in the acetylation reaction that produces the final antibiotic compound [1] [2] [3].

ACV Synthetase Formation

The biosynthetic pathway begins with ACV synthetase, encoded by the pcbAB gene, which catalyzes the non-ribosomal synthesis of the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine from its constituent amino acids [2]. This multifunctional enzyme, with a molecular mass of approximately 420 kDa, operates through a multiple carrier thiotemplate mechanism and contains three repeated modules with conserved amino acid sequences [2]. Each module consists of functional domains for amino acid recognition, activation, and thiolation, with the final module containing an epimerization domain that converts L-valine to its D-enantiomer [2].

Isopenicillin N Synthase Mechanism

Isopenicillin N synthase, a non-heme iron oxidase encoded by pcbC, represents the critical ring-forming enzyme in the pathway [4] [5]. The enzyme catalyzes the oxidative cyclization of the linear ACV tripeptide to form the bicyclic isopenicillin N structure through a complex mechanism involving iron coordination [4] [5]. The active site contains a ferrous iron center coordinated by two histidine residues (His214 and His270) and one aspartate residue (Asp216), which are essential for catalytic activity [4] [5].

The mechanism proceeds through substrate binding via the cysteine thiolate to the iron center, which decreases the Fe(II)/Fe(III) redox potential and facilitates dioxygen binding [4] [5]. The formation of a superoxide intermediate enables hydrogen atom abstraction from the cysteine β-carbon, leading to thioaldehyde formation and subsequent β-lactam ring closure [5] [6]. This is followed by thiazolidine ring formation through an additional oxidative step [6].

Ring Expansion and Hydroxylation

The conversion from penicillin to cephalosporin structure requires the expansion of the five-membered thiazolidine ring to the six-membered dihydrothiazine ring characteristic of cephalosporins [7] [8]. In Acremonium chrysogenum, this transformation is catalyzed by a bifunctional enzyme encoded by cefEF that possesses both expandase and hydroxylase activities [8] [9].

The expandase activity converts penicillin N to deacetoxycephalosporin C through an oxidative ring expansion mechanism requiring iron(II), 2-oxoglutarate, and dioxygen as cofactors [8] [10]. The hydroxylase activity subsequently converts deacetoxycephalosporin C to deacetylcephalosporin C by hydroxylating the methyl group at carbon 3 [11] [8]. Both reactions occur at the same active site through a ferryl-oxo intermediate that abstracts hydrogen atoms from the substrate [10].

Final Acetylation Step

The terminal step in cephalosporin C biosynthesis involves the acetylation of deacetylcephalosporin C by deacetylcephalosporin C acetyltransferase, encoded by cefG [12] [13]. This enzyme belongs to the α/β hydrolase class of acetyltransferases and operates through a double displacement mechanism [14] [15]. The reaction proceeds via acetylation of a catalytic serine residue by acetyl-CoA, followed by transfer of the acetyl group to deacetylcephalosporin C through a tetrahedral transition state [14] [16].

Role of Acremonium chrysogenum in CPC Production

Acremonium chrysogenum serves as the primary industrial organism for cephalosporin C production, offering distinct advantages including broad antibacterial spectrum and resistance to β-lactamases [17] [18]. The organism has undergone extensive strain improvement programs that have enhanced production capabilities by more than 100-fold compared to wild-type strains [17] [19].

Strain Characteristics and Production Capabilities

High-yield industrial strains of A. chrysogenum can achieve cephalosporin C concentrations exceeding 399.52 μg/mL under optimized fermentation conditions [17] [18]. These improved strains demonstrate enhanced expression of genes involved in amino acid production, particularly those related to serine and valine biosynthesis [19]. Transcriptional profiling indicates that high-yield strains exhibit increased flux through the pentose phosphate pathway and γ-amino butyric acid shunt, both generating NADPH required for biosynthesis [19].

Metabolic Characteristics

A. chrysogenum demonstrates unique metabolic features that distinguish it from other β-lactam producers. The organism preferentially generates L-cysteine through the reverse transsulfuration pathway for optimal cephalosporin biosynthesis [2]. This pathway involves the transfer of sulfur from L-methionine to L-cysteine via four intermediates, with the incorporated sulfur serving as the efficient precursor for the sulfur atom in cephalosporin C [2].

The fungus exhibits sophisticated regulation of carbon and nitrogen metabolism during cephalosporin production. Glucose repression delays cephalosporin biosynthesis until most glucose is consumed [20], while methionine supplementation provides a two- to threefold increase in production titers [2]. The organism also demonstrates the ability to utilize alternative carbon sources, including algal sugars and glycerol, for enhanced production [21].

Fermentation Optimization

Optimal production conditions for A. chrysogenum include specific parameters for pH control, aeration, and agitation. Laboratory fermentor studies indicate that an inoculum size of 1% v/v, aeration at 1 vvm, agitation rate of 400 rpm, and controlled pH of 4 provide optimal conditions for cephalosporin C production [17] [18]. These conditions result in more favorable time courses for production compared to shake flask cultures, with two-fold increases in production achievable within the first three days [17] [18].

Transcriptional Control of pcbAB, pcbC, and cefEF Genes

The transcriptional regulation of cephalosporin biosynthesis genes in A. chrysogenum involves complex multilayered control mechanisms that coordinate gene expression with secondary metabolism and environmental conditions [22] [23].

Gene Cluster Organization

The cephalosporin biosynthesis genes are organized into two distinct clusters located on different chromosomes [2] [22]. The "early" cluster contains pcbAB, pcbC, cefD1, and cefD2 genes and is typically located on chromosome VI [2]. The "late" cluster contains cefEF and cefG genes and is usually found on chromosome II [2] [22]. This organization reflects the evolutionary development of the pathway and provides opportunities for coordinated regulation [2].

AcVEA Regulatory System

The AcVEA protein, a homologue of the Aspergillus velvet gene product, serves as a global regulator controlling both cephalosporin biosynthesis and hyphal fragmentation [22]. AcVEA disruption results in dramatic reductions in transcript levels for all cephalosporin biosynthesis genes, with the most severe effect on cefEF expression, which decreases to less than 15% of wild-type levels [22]. This regulation correlates directly with cephalosporin C production, as disruption strains show 80% reduced titers compared to wild-type [22].

Bidirectional Promoter Regulation

The pcbAB and pcbC genes are arranged in opposite orientations separated by a 1.2-kb intergenic region containing bidirectional promoter sequences [24]. Functional analysis reveals that the pcbC promoter is approximately five times stronger than the pcbAB promoter [24]. This differential strength may reflect the greater requirement for isopenicillin N synthase activity relative to ACV synthetase in the pathway [24].

The bidirectional promoter region contains CCAAT box elements that interact with the PENR1 transcriptional complex [25] [26]. PENR1 binding mediates opposing effects on the two genes, with CCAAT box I providing negative regulation for pcbAB and positive regulation for pcbC [26]. Deletion or mutagenesis of PENR1 binding sites increases pcbAB expression eight-fold while reducing pcbC expression [26].

Environmental and Nutritional Regulation

Transcriptional control responds to multiple environmental factors including pH, carbon source, nitrogen availability, and amino acid concentrations [23] [27]. Methionine supplementation increases transcript levels for pcbAB, pcbC, and cefEF genes, correlating with enhanced S-adenosylmethionine accumulation [25]. Lysine addition also affects gene expression, though the mechanism differs from methionine regulation [27].

pH regulation involves the PACC protein, which controls penicillin gene expression in related fungi [25]. Carbon catabolite repression by glucose delays gene expression until sugar depletion, coordinating biosynthesis with primary metabolism [20].

Metabolic Engineering Strategies for Pathway Optimization

Contemporary metabolic engineering approaches for cephalosporin C pathway optimization employ sophisticated strategies targeting multiple levels of cellular regulation and metabolism [28] [29] [30].

S-Adenosylmethionine Pathway Engineering

Metabolic engineering of the methionine cycle represents a highly successful strategy for enhancing cephalosporin production independent of methionine supplementation [28]. Overexpression of the SAM synthetase gene AcsamS results in four-fold increases in production reaching 129.7 μg/mL [28]. More dramatically, disruption of the SAM-dependent methyltransferase gene Acppm1 increases production to 135.5 μg/mL by enhancing intracellular SAM accumulation [28].

The optimal engineered strain combines Acppm1 disruption with mecB overexpression, achieving maximum production of 142.7 μg/mL, representing a 5.5-fold improvement over wild-type levels [28]. This enhancement operates completely independently of methionine stimulation, providing significant economic advantages for industrial production [28].

Combinatorial Transcriptional Engineering

The COMPACTER methodology enables systematic optimization of metabolic pathways through combinatorial transcriptional engineering [31]. This approach creates libraries of pathway variants with different promoter strengths for each gene, followed by high-throughput screening [31]. The method allows customization of metabolic pathways for specific strain backgrounds, addressing the challenge that optimized pathways often fail to transfer between laboratory and industrial strains [31].

Flux Balance Analysis and Optimization

Quantitative metabolic flux analysis reveals opportunities for pathway optimization by identifying metabolic bottlenecks and inefficiencies [32] [33]. Studies of A. chrysogenum fed with soybean oil demonstrate that over 90% of cellular energy expenditure is not directly related to cephalosporin formation [32]. The analysis indicates that 35.6% of NADPH is consumed in fatty acid catabolism, representing four-fold greater consumption than required for cephalosporin biosynthesis [32].

These findings suggest optimization strategies focused on redirecting metabolic flux toward biosynthetic pathways while minimizing energy waste in competing reactions [32]. Enhanced carbon flux through the TCA cycle and glyoxylate bypass accompanies the transition from growth to production phases [32].

Gene Expression Optimization

Promoter engineering represents a direct approach to overcoming rate-limiting steps in the pathway. The cefG gene, encoding the final acetyltransferase, exhibits particularly poor expression compared to other pathway genes [34]. Replacement of the native cefG promoter with stronger promoters from glyceraldehyde-3-phosphate dehydrogenase or glutamate dehydrogenase genes increases cephalosporin production two- to three-fold [34].

Systems-Level Engineering Approaches

Advanced engineering strategies employ multivariate regulatory approaches that simultaneously optimize multiple pathway components [35]. Statistical model-based methods enable efficient sampling of multidimensional gene expression space to identify optimal production phenotypes [35]. These approaches circumvent the limitations of traditional single-gene optimization by addressing pathway-level interactions and metabolic network effects [35].

Related CAS

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

Dates

Explore Compound Types